

# BAY 59-9435's chemical structure and properties.

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## Compound of Interest

Compound Name: BAY 59-9435

Cat. No.: B2944350

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## BAY 59-9435: A Technical Guide for Researchers

An In-depth Overview of the Chemical Structure, Properties, and Biological Activity of the Potent Hormone-Sensitive Lipase Inhibitor

### Abstract

**BAY 59-9435** is a potent and selective inhibitor of Hormone-Sensitive Lipase (HSL), a key enzyme in the mobilization of fatty acids from stored triglycerides. This technical guide provides a comprehensive overview of **BAY 59-9435**, including its chemical structure, physicochemical properties, and mechanism of action. Detailed experimental protocols for in vitro assays and visualizations of the HSL signaling pathway and experimental workflows are included to support researchers in drug development and metabolic disease studies.

### Chemical Structure and Properties

**BAY 59-9435**, with the IUPAC name 3-methyl-2-[(3S)-3-methylpiperidine-1-carbonyl]-4-propan-2-yl-1,2-oxazol-5-one, is a small molecule inhibitor of Hormone-Sensitive Lipase (HSL). Its chemical and physical properties are summarized in the tables below for easy reference.

### Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	3-methyl-2-[(3S)-3-methylpiperidine-1-carbonyl]-4-propan-2-yl-1,2-oxazol-5-one
CAS Number	654059-21-9
Molecular Formula	C <sub>14</sub> H <sub>22</sub> N <sub>2</sub> O <sub>3</sub>
SMILES	<chem>CC1CCCN(C1)C(=O)N2C(=C(C(C)C)C(=O)O2)C</chem>

**Table 2: Physicochemical Properties**

Property	Value
Molecular Weight	266.34 g/mol
Appearance	White to off-white solid
LogP	2.42
Predicted pKa	-1.21 ± 0.40
Hydrogen Bond Donors	0
Hydrogen Bond Acceptors	3
Rotatable Bonds	2

**Table 3: Solubility**

Solvent/System	Solubility
DMSO	≥ 100 mg/mL
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.08 mg/mL
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.08 mg/mL
10% DMSO, 90% Corn Oil	≥ 2.08 mg/mL

## Mechanism of Action and Biological Activity

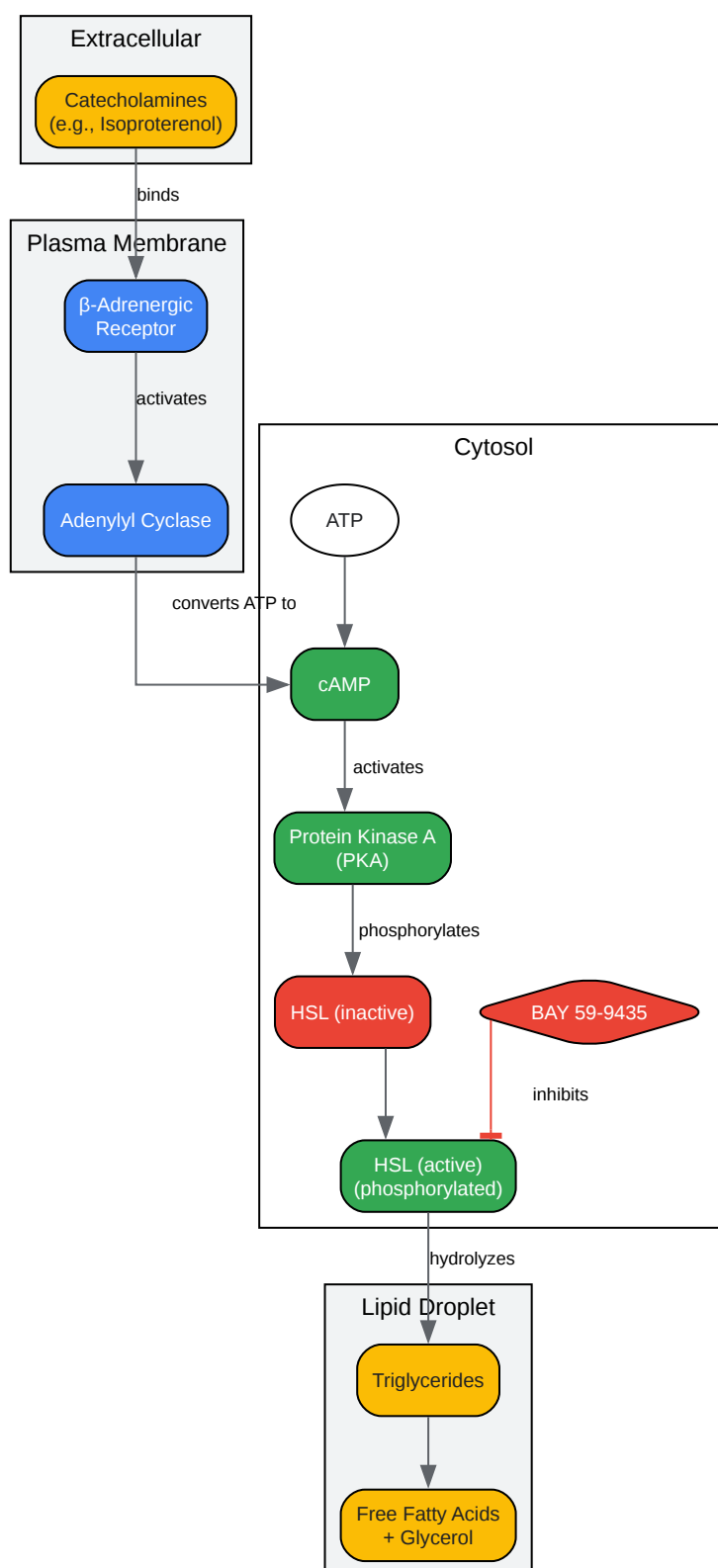
**BAY 59-9435** is a potent and selective inhibitor of Hormone-Sensitive Lipase (HSL) with an  $IC_{50}$  of 0.023  $\mu$ M. HSL is a key intracellular enzyme that catalyzes the hydrolysis of triacylglycerols and diacylglycerols, releasing free fatty acids and glycerol. This process, known as lipolysis, is critical for the mobilization of stored fat in adipose tissue to meet the body's energy demands.

The activity of HSL is primarily regulated by hormones such as catecholamines and insulin through a signaling cascade involving cyclic AMP (cAMP) and Protein Kinase A (PKA). By inhibiting HSL, **BAY 59-9435** effectively blocks the breakdown of stored fats, leading to a reduction in the release of free fatty acids into the circulation.

In cellular models, such as 3T3-L1 adipocytes, **BAY 59-9435** has been shown to significantly diminish the isoproterenol-stimulated increase in interleukin-6 (IL-6) and to block the induction of Sphingosine Kinase 1 (SphK1) expression.

## Hormone-Sensitive Lipase (HSL) Signaling Pathway

The following diagram illustrates the signaling pathway leading to the activation of HSL, which is the target of **BAY 59-9435**.



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Caption: HSL signaling cascade initiated by catecholamines, leading to lipolysis, and its inhibition by **BAY 59-9435**.

## Pharmacokinetics and Metabolism

Detailed in vivo pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) data for **BAY 59-9435** are not extensively available in the public domain. The compound has been utilized in in vivo studies with mice, where it has been shown to effectively inhibit HSL activity. For these studies, **BAY 59-9435** is typically formulated for administration.

## Experimental Protocols

The following are representative protocols for in vitro assays used to characterize the activity of **BAY 59-9435**.

### In Vitro HSL Inhibition Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration ( $IC_{50}$ ) of **BAY 59-9435** against HSL.

Materials:

- Recombinant human HSL
- **BAY 59-9435**
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate co-factors)
- Substrate (e.g., a fluorescently labeled diacylglycerol analog)
- DMSO (for compound dilution)
- 96-well microplate
- Plate reader capable of fluorescence detection

Procedure:

- Prepare a stock solution of **BAY 59-9435** in DMSO.

- Perform serial dilutions of the **BAY 59-9435** stock solution in assay buffer to create a range of test concentrations.
- Add the diluted **BAY 59-9435** solutions to the wells of a 96-well plate. Include wells with assay buffer and DMSO as controls.
- Add recombinant HSL to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.
- Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to HSL activity.
- Calculate the percentage of HSL inhibition for each concentration of **BAY 59-9435** relative to the DMSO control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.

## Isoproterenol-Induced Lipolysis in 3T3-L1 Adipocytes

This protocol details a cell-based assay to assess the inhibitory effect of **BAY 59-9435** on stimulated lipolysis.

Materials:

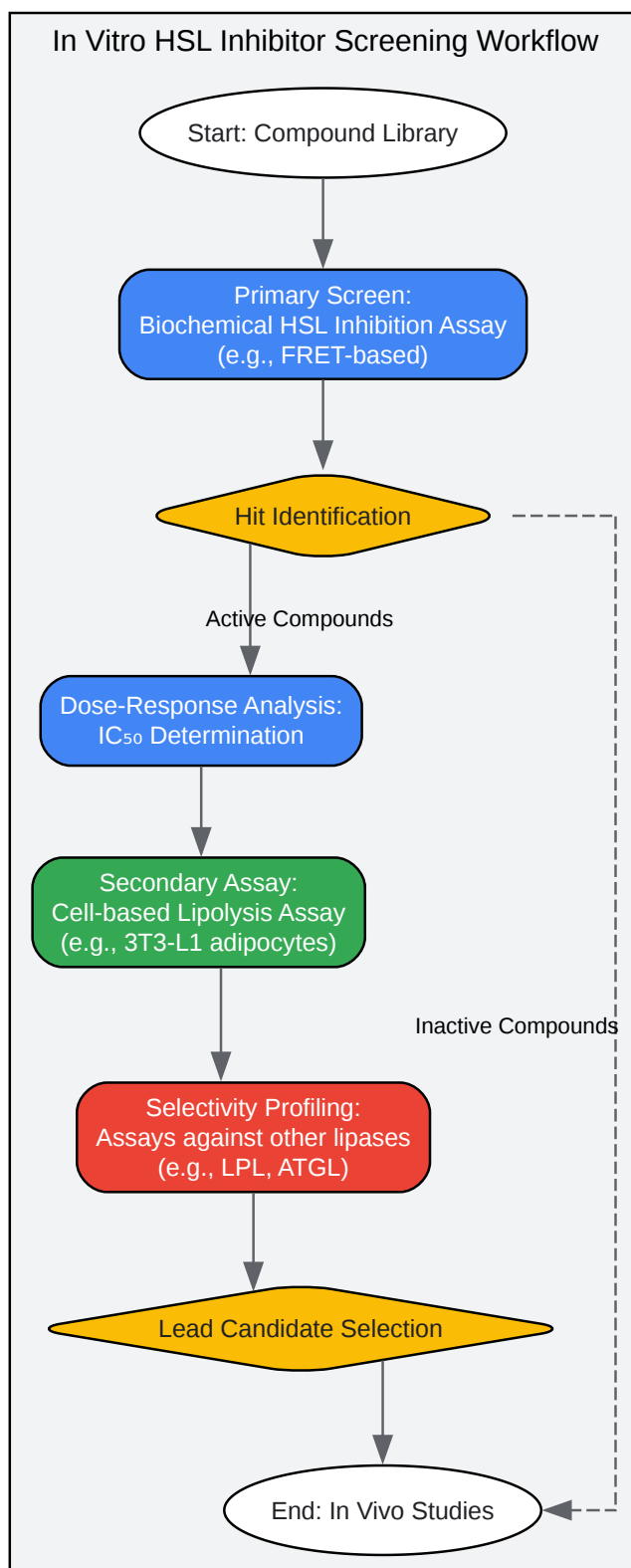
- Differentiated 3T3-L1 adipocytes cultured in 24-well plates
- **BAY 59-9435**
- Isoproterenol (a  $\beta$ -adrenergic agonist)
- Krebs-Ringer bicarbonate buffer (KRBB) supplemented with fatty acid-free BSA
- Glycerol assay kit
- DMSO

#### Procedure:

- Wash the differentiated 3T3-L1 adipocytes with KRBB.
- Pre-incubate the cells with various concentrations of **BAY 59-9435** (dissolved in DMSO and diluted in KRBB) for 1 hour at 37°C. Include a vehicle control (DMSO).
- Stimulate lipolysis by adding isoproterenol to the wells (final concentration typically 10 µM) and incubate for 2-3 hours at 37°C. Include an unstimulated control.
- Collect the cell culture medium from each well.
- Measure the glycerol concentration in the collected medium using a commercial glycerol assay kit.
- Normalize the glycerol release to the total protein content in each well.
- Determine the effect of **BAY 59-9435** on isoproterenol-stimulated glycerol release.

## Experimental Workflow for In Vitro Screening

The diagram below outlines a typical workflow for screening compounds for HSL inhibitory activity.



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Caption: A generalized workflow for the in vitro screening and identification of HSL inhibitors.



## Conclusion

**BAY 59-9435** is a valuable research tool for studying the role of Hormone-Sensitive Lipase in metabolic processes. Its high potency and selectivity make it a suitable compound for in vitro and in vivo investigations into the mechanisms of lipolysis and its implications in metabolic disorders such as obesity and type 2 diabetes. The information and protocols provided in this guide are intended to facilitate further research and drug development efforts targeting HSL.

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